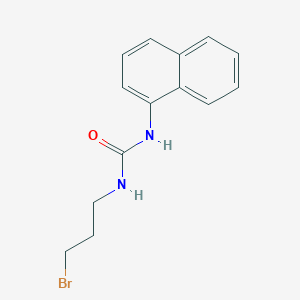
1-(3-Bromopropyl)-3-(1-naphthyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-(1-naphthyl)urea, also known as BPU, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU belongs to the family of urea derivatives and is commonly used as a research tool to investigate the mechanisms of various biological processes.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves its interaction with the active site of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea binds to the catalytic domain of PKC and inhibits its activity by preventing the transfer of phosphate groups to downstream substrates. This inhibition leads to the suppression of various cellular processes that are regulated by PKC.
生化学的および生理学的効果
1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
実験室実験の利点と制限
1-(3-Bromopropyl)-3-(1-naphthyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. 1-(3-Bromopropyl)-3-(1-naphthyl)urea is also stable and can be stored for extended periods, making it a convenient tool for long-term experiments. However, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has some limitations as well. It is a toxic compound and requires careful handling and disposal. Additionally, its inhibitory effect on PKC can be non-specific, leading to off-target effects.
将来の方向性
There are several future directions for the research on 1-(3-Bromopropyl)-3-(1-naphthyl)urea. One of the potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the treatment of cancer. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further development as an anti-cancer drug. Additionally, the anti-inflammatory effects of 1-(3-Bromopropyl)-3-(1-naphthyl)urea make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea and to address its limitations as a research tool.
合成法
The synthesis of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the synthesized 1-(3-Bromopropyl)-3-(1-naphthyl)urea can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(3-Bromopropyl)-3-(1-naphthyl)urea has been extensively used as a research tool to investigate the mechanisms of various biological processes. One of the primary applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the study of protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a crucial role in cellular signaling and regulation. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis.
特性
CAS番号 |
102434-38-8 |
|---|---|
製品名 |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18) |
InChIキー |
GHYDOJRPDHMLLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
その他のCAS番号 |
102434-38-8 |
同義語 |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



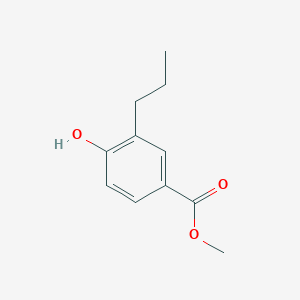

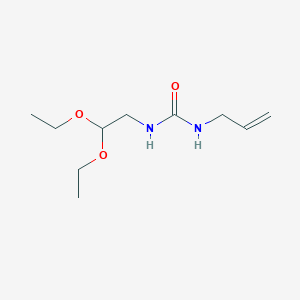
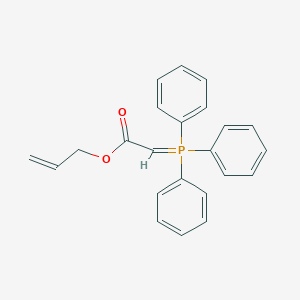
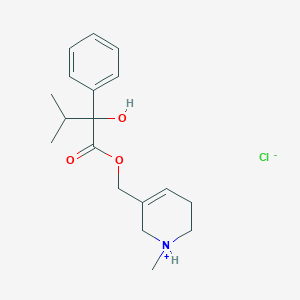
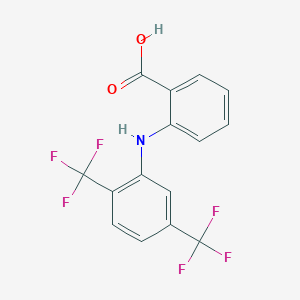
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
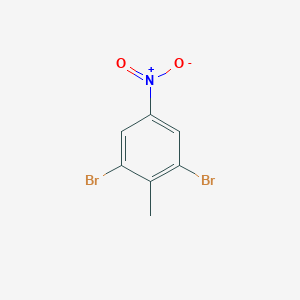
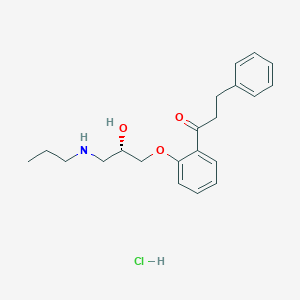



![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)